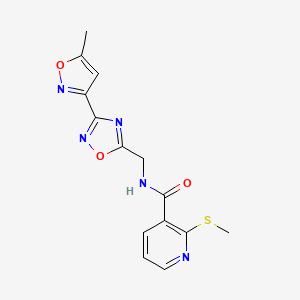

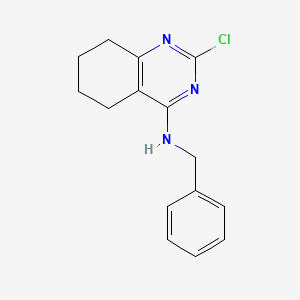

N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine” is a chemical compound with the molecular formula C15H16ClN3 . It has a molecular weight of 273.76 .

Physical And Chemical Properties Analysis

“N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine” is a solid . Its empirical formula is C16H14ClN3 and it has a molecular weight of 283.76 .Aplicaciones Científicas De Investigación

Synthesis of N-substituted Quinazoline Derivatives

N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine serves as a foundational compound for the synthesis of various N-substituted quinazoline derivatives. These derivatives are synthesized from natural gallic acid and further modified with aryl or benzyl amines. Although the synthesized compounds demonstrated anticancer activity, they were generally less effective than the standard reference drugs (Liu et al., 2007; Liu et al., 2008).

Catalyzed CH Amination

The molecule is used in processes such as Rhodium(III)-catalyzed CH amination, demonstrating high efficiency and good functional group tolerance. This process is notable for its exclusive production of 2,6-bis-aminated products under mild reaction conditions (Zhang et al., 2018).

Structural and Spectroscopic Studies

The compound and its derivatives have been subject to structural and spectroscopic studies, providing insights into their geometric and electronic configurations. For instance, the title molecule, 2‐(4‐Chlorophenyl)‐3‐{[(1E)‐(4‐chlorophenyl)methylene]amino}‐2,3‐dihydroquinazolin‐4(1H)‐one, has been examined for its intermolecular interactions and crystal packing (Butcher et al., 2007).

Biological Applications

Anticancer Activity

Some derivatives of N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine have been explored for their anticancer properties. Specifically, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine demonstrated potent apoptosis-inducing activity and significant efficacy in cancer models, including high blood-brain barrier penetration (Sirisoma et al., 2009).

Anti-tubercular Agents

The 2,4-diaminoquinazoline series, related to the core structure of N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. Extensive evaluation suggests the potential of this series as a lead candidate for tuberculosis drug discovery (Odingo et al., 2014).

Synthetic Utility in Pharmaceuticals

The molecule and its derivatives find utility in the synthesis of various pharmaceutical compounds. For instance, the compound has been used in the synthesis of 2-arylbenzoxazole derivatives and 2-aryl-1,2,3,4-tetrahydroquinazolines, highlighting its versatility in pharmaceutical chemistry (Miao et al., 2015; Correa et al., 2002).

Safety and Hazards

Propiedades

IUPAC Name |

N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3/c16-15-18-13-9-5-4-8-12(13)14(19-15)17-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGXJLHTIYLMIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)Cl)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2850526.png)

![1-methyl-9-(2-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2850532.png)

![2,4,5-trimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2850537.png)

![5-[(2,4-difluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2850538.png)

![9-(4-fluorophenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2850541.png)

![1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one](/img/structure/B2850542.png)